molecular formula C18H23ClN4OS B2983317 cyclobutyl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1351632-00-2

cyclobutyl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2983317
CAS RN: 1351632-00-2
M. Wt: 378.92
InChI Key: LHSHTHBEMVRKGB-UHFFFAOYSA-N
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Description

“cyclobutyl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride” is a chemical compound with the molecular formula C18H23ClN4OS and a molecular weight of 378.92. It is related to the class of compounds known as triazolothiadiazines .

Scientific Research Applications

Antimicrobial Activity

The synthesis and evaluation of heterocyclic compounds, including those similar to the chemical structure of interest, have shown significant antimicrobial activities. For instance, the study by Guo-qiang Hu et al. (2008) explored the antibacterial efficacy of fused heterocyclic thiadiazole compounds. The introduction of a polar group into these compounds resulted in enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting the potential of such structures for further investigation in antimicrobial applications (Guo-qiang Hu et al., 2008).

Anticancer and Antituberculosis Studies

Another study by S. Mallikarjuna et al. (2014) synthesized derivatives of cyclopropyl (piperazin-1-yl) methanone and evaluated them for their anticancer and antituberculosis activities. Certain compounds exhibited significant activity against human breast cancer cell lines and the Mycobacterium tuberculosis H37Rv strain, showcasing the potential of cyclobutyl analogs in therapeutic applications for cancer and tuberculosis (S. Mallikarjuna et al., 2014).

Discovery of Antitubercular Agents

D. Sriram et al. (2006) discovered antitubercular oxazolyl thiosemicarbazones with potent activity against Mycobacterium tuberculosis H37Rv and multidrug-resistant strains. Among the synthesized compounds, one showed exceptionally low minimum inhibitory concentrations, highlighting the effectiveness of such molecular frameworks in combating tuberculosis (D. Sriram et al., 2006).

Synthesis and Evaluation of Antimicrobial Agents

M. Koca et al. (2005) synthesized novel derivatives of benzofuran and evaluated their antimicrobial activity. The study identified compounds with significant activity against Candida albicans, suggesting the potential utility of these compounds, including cyclobutyl analogs, in developing new antimicrobial agents (M. Koca et al., 2005).

Future Directions

The future directions for this compound could involve further exploration of its potential pharmacological activities, given the diverse activities observed in related compounds . Additionally, more research could be conducted to elucidate its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

properties

IUPAC Name

cyclobutyl-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS.ClH/c23-17(15-7-4-8-15)21-9-11-22(12-10-21)18-20-19-16(13-24-18)14-5-2-1-3-6-14;/h1-3,5-6,15H,4,7-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSHTHBEMVRKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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